molecular formula C20H26ClNO3 B13758736 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride CAS No. 58324-27-9

3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride

Cat. No.: B13758736
CAS No.: 58324-27-9
M. Wt: 363.9 g/mol
InChI Key: INWDTEINWUVNRZ-UHFFFAOYSA-N
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Description

3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is a chemical compound with the molecular formula C20H26ClNO3. It is a derivative of benzophenone, characterized by the presence of diethylaminomethyl and dimethoxy groups on the benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride typically involves the reaction of 2,4-dimethoxybenzophenone with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride involves its interaction with specific molecular targets. It can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. The compound’s diethylaminomethyl group can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethylaminomethyl group enhances its solubility and reactivity compared to other benzophenone derivatives .

Properties

CAS No.

58324-27-9

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

IUPAC Name

(3-benzoyl-2,6-dimethoxyphenyl)methyl-diethylazanium;chloride

InChI

InChI=1S/C20H25NO3.ClH/c1-5-21(6-2)14-17-18(23-3)13-12-16(20(17)24-4)19(22)15-10-8-7-9-11-15;/h7-13H,5-6,14H2,1-4H3;1H

InChI Key

INWDTEINWUVNRZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=C(C=CC(=C1OC)C(=O)C2=CC=CC=C2)OC.[Cl-]

Origin of Product

United States

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